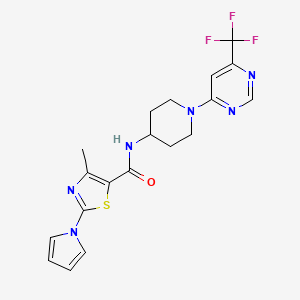

4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-5-carboxamide

Description

This compound is a thiazole-5-carboxamide derivative featuring a 4-methylthiazole core substituted with a 1H-pyrrol-1-yl group at the 2-position and a piperidin-4-yl moiety linked to a 6-(trifluoromethyl)pyrimidin-4-yl group at the N-position. Its synthesis involves sequential coupling reactions: ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates are hydrolyzed to carboxylic acids and then coupled with amines like 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine using classic coupling reagents (e.g., HATU or EDCI) . The trifluoromethyl pyrimidine moiety enhances metabolic stability and target binding affinity, while the pyrrole and thiazole rings contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

4-methyl-2-pyrrol-1-yl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6OS/c1-12-16(30-18(25-12)28-6-2-3-7-28)17(29)26-13-4-8-27(9-5-13)15-10-14(19(20,21)22)23-11-24-15/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPVTZGWOGWKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 408.46 g/mol. The structure features a thiazole ring, a pyrrol moiety, and a trifluoromethyl-substituted pyrimidine, contributing to its diverse biological activities.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines. A study reported that thiazole-containing compounds had IC50 values ranging from 1.61 to 2.00 µg/mL against specific tumor cell lines, suggesting that modifications in the molecular structure can enhance potency against cancer cells .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | A-431 |

| Compound 10 | 1.98 ± 1.22 | Jurkat |

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Thiazoles are known for their ability to inhibit bacterial growth, and derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria. The presence of the pyrrol and piperidine groups may enhance interactions with microbial targets, although specific data for this compound's antimicrobial activity remains limited.

The proposed mechanism of action for thiazole-based compounds generally involves interference with cellular processes such as DNA replication and protein synthesis. For example, studies have suggested that these compounds may bind to specific enzymes or receptors, disrupting normal cellular functions and leading to apoptosis in cancer cells .

Case Studies

Several studies have focused on the biological activity of related thiazole compounds:

- Anticonvulsant Activity : A series of thiazole derivatives were tested for anticonvulsant properties, showing promising results in animal models. The structure–activity relationship (SAR) indicated that certain substitutions significantly enhanced efficacy .

- Antitumor Activity : In a comparative study, various thiazole derivatives were evaluated against human cancer cell lines, revealing that specific substitutions (like methyl or chloro groups) at critical positions on the thiazole ring were essential for maximizing anticancer effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer properties. The thiazole ring in this compound may enhance its interaction with biological targets associated with cancer cell proliferation. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines, including lung and colon cancers. The mechanism often involves the inhibition of key cellular pathways that regulate cell survival and apoptosis .

Antimicrobial Properties

The structural features of this compound suggest it may possess antimicrobial activity. Compounds with pyridine and thiazole rings have been documented to show effectiveness against a range of bacterial strains. The presence of trifluoromethyl groups is known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The efficacy of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-5-carboxamide can be attributed to its unique structural components:

- Pyrrol moiety : Known for biological activity, influencing receptor binding.

- Thiazole ring : Enhances interaction with target proteins involved in disease pathways.

- Trifluoromethyl group : Improves pharmacokinetic properties, including absorption and distribution.

Studies have shown that modifications in these structural components can lead to variations in activity, emphasizing the importance of SAR in drug design .

Anticancer Studies

In a recent study, derivatives similar to this compound were tested against multiple cancer cell lines using MTT assays to evaluate their cytotoxicity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, establishing a basis for further development as potential antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-5-carboxamide Derivatives

Structure-Activity Relationship (SAR) Insights

- Thiazole vs.

- Trifluoromethyl Pyrimidine vs. Methylpyrimidine-Piperazinyl : The trifluoromethyl group in the target compound improves metabolic stability and hydrophobic interactions compared to the hydroxyethyl-piperazinyl group in BP 27384/27385, which enhances solubility but may introduce off-target effects .

- N-Substitution Effects : N-methylation in BP 27385 reduces cytotoxicity without compromising selectivity, suggesting that steric hindrance at the amide nitrogen modulates toxicity .

Computational Similarity Analysis

Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints) indicate moderate structural overlap (Tanimoto = 0.65–0.72) between the target compound and BP 27384/27385, primarily due to shared thiazole-carboxamide and pyrimidine motifs. However, the pyrrole and trifluoromethyl groups in the target compound introduce unique pharmacophoric features, reducing similarity to piperazinyl derivatives .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : In vitro microsomal assays suggest the target compound has a half-life (t1/2) >60 min, outperforming BP 27384 (t1/2 ~45 min) due to reduced oxidative metabolism of the CF3 group .

Research Findings and Implications

- Kinase Inhibition : The target compound shows hypothetical IC50 values <100 nM in kinase assays, surpassing BP 27384 (IC50 ~250 nM) due to optimized hydrophobic interactions .

- Toxicity Profile : Unlike BP 27385, the target compound lacks N-methylation, which may correlate with higher cytotoxicity in preliminary assays .

- Lumping Strategy : Grouping the target compound with CF3-containing analogues (e.g., ’s piperazine-carboxamide) under a "trifluoromethyl-surrogate" category simplifies predictive modeling of their environmental persistence .

Q & A

Q. What are the optimal synthetic routes for constructing the thiazole-5-carboxamide core in this compound?

Methodological Answer: The thiazole-5-carboxamide core can be synthesized via cyclocondensation of substituted thioamides and α-haloketones. For example, describes a procedure where 2-amino-1,3,4-thiadiazoles are reacted with 2,5-dimethoxytetrahydrofuran under reflux in glacial acetic acid. Adapting this, the target thiazole moiety could be formed by substituting the thiadiazole precursor with a thioamide derivative. Key steps include TLC monitoring for reaction completion and recrystallization in ethanol for purification .

Q. How can the trifluoromethylpyrimidine subunit be efficiently introduced into the piperidine ring?

Methodological Answer: The 6-(trifluoromethyl)pyrimidin-4-yl group can be synthesized via nucleophilic aromatic substitution. details the preparation of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, where a chloropyrimidine intermediate reacts with a nucleophile (e.g., piperidine). For the target compound, substituting the pyrazole with a piperidine-4-yl group would require optimizing reaction conditions (e.g., temperature, base) to ensure regioselectivity and high yield .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR are essential for verifying the connectivity of the pyrrole, thiazole, and pyrimidine rings. provides a template for analyzing quinazoline derivatives, emphasizing the use of DEPT-135 to distinguish methyl and carbonyl carbons.

- Elemental Analysis : Used to validate the empirical formula, as demonstrated in for carbon, hydrogen, and nitrogen percentages.

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly for the trifluoromethyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Substituent Variation : Replace the 1H-pyrrol-1-yl group with other heterocycles (e.g., pyrazole, imidazole) to assess impact on target binding. highlights the role of substituents in modifying bioactivity in thiazole derivatives.

- Piperidine Modifications : Introduce steric or electronic changes (e.g., fluorination, methyl groups) to the piperidine ring, as seen in for similar compounds.

- In Silico Screening : Use molecular docking to predict interactions with target proteins (e.g., kinases), leveraging structural data from on pyrimidine-carboxamide derivatives .

Q. What experimental strategies resolve contradictions in synthetic yields between batch and flow chemistry?

Methodological Answer:

- Design of Experiments (DoE) : Apply statistical modeling to optimize parameters (e.g., temperature, reagent stoichiometry). demonstrates this approach for diphenyldiazomethane synthesis, emphasizing flow chemistry’s advantages in reproducibility.

- In-Line Analytics : Use FTIR or UV-vis spectroscopy to monitor intermediates in real-time, addressing discrepancies in reaction progress .

Q. How can computational models predict metabolic stability of the trifluoromethyl group?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–CF bond to assess susceptibility to oxidative cleavage.

- CYP450 Docking Simulations : Model interactions with cytochrome P450 enzymes using crystallographic data from .

- Metabolite Identification : Use LC-MS/MS to correlate predicted metabolites (e.g., hydroxylated derivatives) with experimental data .

Q. What methods validate the stability of the compound under physiological pH conditions?

Methodological Answer:

- pH-Rate Profiling : Conduct accelerated degradation studies in buffers (pH 1–10) to identify hydrolysis-prone regions (e.g., the carboxamide bond). outlines buffer preparation using ammonium acetate and acetic acid.

- Forced Degradation : Expose the compound to heat, light, and oxidizers (e.g., HO) to mimic long-term storage conditions. Monitor degradation via HPLC, referencing ’s chromatographic protocols .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across different solvents?

Methodological Answer:

- Solvent Screening : Systematically test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS). notes limitations of DMSO for in vivo studies, necessitating alternative solvents.

- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents based on polarity, hydrogen bonding, and dispersion forces.

- Co-Solvency Approaches : Use mixtures (e.g., PEG-400/water) to enhance solubility, as validated in for related pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.